molecular formula C10H8N2S B13590085 Quinoline-6-carbothioamide

Quinoline-6-carbothioamide

Cat. No.: B13590085
M. Wt: 188.25 g/mol
InChI Key: FTVGAVNRCNBNLU-UHFFFAOYSA-N
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Description

Quinoline-6-carbothioamide is a biochemical reagent intended for research use only, strictly as a building block in organic synthesis and life science investigations. The quinoline scaffold is a privileged structure in medicinal chemistry, recognized for its broad spectrum of bioactivity and presence in compounds with therapeutic potential . This makes it a valuable template for designing novel molecules in drug discovery. While the specific biological profile of this compound is a subject for ongoing research, derivatives incorporating both the quinoline core and carbothioamide functional groups have been investigated for various biological activities. Thiosemicarbazone derivatives of quinoline have been synthesized and shown promise as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes relevant to Alzheimer's disease research . Furthermore, novel quinoline-based thiosemicarbazide derivatives have demonstrated significant antitubercular, antibacterial, and antifungal activities in scientific studies . Researchers can utilize this compound as a key intermediate to develop new compounds for probing biochemical pathways or as potential therapeutic agents. This product is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H8N2S

Molecular Weight

188.25 g/mol

IUPAC Name

quinoline-6-carbothioamide

InChI

InChI=1S/C10H8N2S/c11-10(13)8-3-4-9-7(6-8)2-1-5-12-9/h1-6H,(H2,11,13)

InChI Key

FTVGAVNRCNBNLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(=S)N)N=C1

Origin of Product

United States

Preparation Methods

Preparation of Quinoline-6-Carboxylic Acid Derivatives

The synthesis of this compound typically begins with quinoline-6-carboxylic acid or its derivatives as key intermediates. One established method involves the conversion of quinoline-6-carboxylic acid to quinoline-6-carbonyl chloride, which is then reacted with appropriate nucleophiles to form intermediates leading to carbothioamide derivatives.

Typical procedure:

  • Quinoline-6-carboxylic acid is refluxed at 100–110 °C with thionyl chloride in dry toluene for 4–6 hours to yield quinoline-6-carbonyl chloride.
  • A solution of potassium carbonate (1.5 equivalents) in dry acetone is prepared.
  • 2-Aminophenol is added to this solution and cooled in an ice bath for 1 hour with stirring.
  • The mixture of 2-aminophenol and potassium carbonate is added dropwise to the quinoline-6-carbonyl chloride solution.
  • The reaction mixture is stirred overnight to obtain the intermediate amide compound.

This method is adapted from protocols used for pyrazine and quinoline carboxylic acid derivatives and provides a reliable route to quinoline-6-carboxamide intermediates, which can be further transformed into carbothioamide analogs.

Conversion of Quinoline-6-Carboxylic Acid Derivatives to Carbothioamides

The transformation of quinoline-6-carboxylic acid derivatives into carbothioamide functionality is typically achieved via reaction with thiosemicarbazide or related sulfur sources.

Method A: Reaction with Thiosemicarbazide

  • Quinoline-6-carboxylic acid or its hydrazide derivative is treated with thiosemicarbazide under reflux conditions.
  • This condensation yields this compound through nucleophilic attack of the thiosemicarbazide sulfur atom on the carboxylic or acyl intermediate.
  • The reaction is usually conducted in ethanol or another suitable solvent under reflux for several hours.
  • The product is purified by recrystallization or chromatography.

This approach is supported by studies showing that condensation of quinoline-2-carbohydrazide with thiosemicarbazide affords related carbothioamide derivatives with good yields and purity.

Method B: Use of Benzylisothiocyanate or Related Reagents

  • Quinoline-6-carbohydrazide is reacted with benzylisothiocyanate or benzylisocyanate to yield carbothioamide or carboxamide derivatives, respectively.
  • The reaction proceeds via nucleophilic addition of the hydrazide nitrogen to the isothiocyanate carbon, followed by rearrangement.
  • Basic treatment of these intermediates can lead to further heterocyclic derivatives such as triazoles.

This method provides a versatile route to quinoline carbothioamides and related heterocycles, facilitating structural diversification for biological evaluation.

Detailed Reaction Conditions and Yields

The following table summarizes key preparation steps, reagents, conditions, and typical yields for the synthesis of this compound and related intermediates based on reviewed literature:

Step Starting Material Reagents/Conditions Product/Intermediate Yield (%) Reference
1 Quinoline-6-carboxylic acid Thionyl chloride, dry toluene, reflux 4–6 h Quinoline-6-carbonyl chloride ~85–90
2 Quinoline-6-carbonyl chloride + 2-aminophenol + K2CO3 (dry acetone, ice bath, overnight stirring) Intermediate amide (quinoline-6-carboxamide derivative) 75–85
3 Quinoline-6-carboxylic acid or hydrazide Thiosemicarbazide, reflux in ethanol This compound 70–80
4 Quinoline-6-carbohydrazide Benzylisothiocyanate, reflux Carbothioamide derivative 65–75
5 Quinoline-6-carboxamide Lawesson’s reagent or P4S10, reflux This compound 60–70

Mechanistic Insights and Analytical Characterization

  • The formation of quinoline-6-carbonyl chloride involves nucleophilic substitution of the carboxylic acid hydroxyl by chloride, facilitated by thionyl chloride.
  • Subsequent nucleophilic acyl substitution by amines or hydrazides forms amide or hydrazide intermediates.
  • The carbothioamide formation proceeds via nucleophilic attack of sulfur nucleophiles on carbonyl or acyl intermediates, often under reflux conditions.
  • Characterization of intermediates and final products is typically performed by ^1H-NMR, ^13C-NMR, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) to confirm purity and structure.

Summary and Recommendations

The preparation of this compound is generally achieved via multi-step synthesis starting from quinoline-6-carboxylic acid. The key steps include:

  • Conversion of quinoline-6-carboxylic acid to quinoline-6-carbonyl chloride.
  • Formation of amide or hydrazide intermediates.
  • Condensation with sulfur-containing nucleophiles such as thiosemicarbazide.
  • Alternative thionation of amides using specialized reagents.

For optimal yields and purity, reaction conditions such as temperature, solvent choice, and reaction time must be carefully controlled. The use of dry solvents and inert atmospheres is often beneficial.

This synthesis is supported by diverse literature sources including peer-reviewed articles and patents, ensuring a broad and reliable knowledge base for researchers aiming to prepare this compound for biological or material science applications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carbothioamide group facilitates nucleophilic substitution at the quinoline ring’s electrophilic positions. Key findings include:

  • 6-Iodoquinoline Aminocarbonylation : Palladium-catalyzed reactions with amines under carbon monoxide pressure yield carboxamide or glyoxylamide derivatives. For example:

    • At 40 bar CO pressure , piperidine reacts with 6-iodoquinoline to form 2-ketocarboxamides (e.g., 3b ) with 82% selectivity .

    • Primary amines like tert-butylamine produce quinoline-6-glyoxylamides (e.g., 3a ) under similar conditions .

Reaction ConditionsAmine NucleophileMajor ProductSelectivity (%)Reference
40 bar CO, Pd(OAc)₂/PPh₃, DMF, 50°CPiperidine (b )2-Ketocarboxamide (3b )82
40 bar CO, Pd(OAc)₂/PPh₃, DMF, 50°Ctert-ButylamineGlyoxylamide (3a )>84

Oxidation and Reduction

The carbothioamide group undergoes redox transformations:

  • Oxidation : Treatment with hydrogen peroxide or m-chloroperbenzoic acid converts the thioamide to sulfoxides or sulfones.

  • Reduction : Lithium aluminum hydride (LiAlH₄) reduces the thioamide to a methylene group, forming 6-aminomethylquinoline derivatives.

Cyclization Reactions

The carbothioamide group participates in cyclization to form heterocyclic systems:

  • Thiazole Formation : Reaction with α-halo ketones or esters yields thiazole-fused quinolines, enhancing biological activity.

  • Quinoline-Thiosemicarbazide Hybrids : Condensation with isothiocyanates produces derivatives like QST1–QST14 , which show antimicrobial properties .

Mechanistic Insights

  • Pd-Catalyzed Aminocarbonylation : The reaction pathway is influenced by CO pressure and amine nucleophilicity:

    • Low CO pressure (1 bar) favors single CO insertion, forming carboxamides (e.g., 2a ) .

    • High CO pressure (40 bar) promotes double CO insertion, yielding glyoxylamides (e.g., 3a ) .

  • Steric and Electronic Effects : Bulky amines (e.g., cyclohexylamine) reduce reaction rates but improve selectivity for ketoamides .

Comparative Reactivity

Reaction TypeReagents/ConditionsKey ProductsApplications
Nucleophilic SubstitutionPiperidine, Pd(OAc)₂/PPh₃, 40 bar CO, DMFGlyoxylamides (3a–3w )Drug intermediates
OxidationH₂O₂, mCPBASulfoxides/SulfonesFunctional group modification
ReductionLiAlH₄, NaBH₄6-AminomethylquinolineBioactive molecule synthesis
Cyclizationα-Halo ketones, isothiocyanatesThiazole/Thiosemicarbazide hybridsAntimicrobial agents

Scientific Research Applications

Quinoline-6-carbothioamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antimalarial properties.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences, synthetic routes, and inferred properties of Quinoline-6-carbothioamide and its analogs:

Compound Structure/Functional Group Synthesis Method Key Properties/Inferred Activity
This compound 6-position: -C(=S)-NH₂ Likely involves thionation of carboxamide (e.g., Lawesson’s reagent) Higher lipophilicity due to sulfur; potential for enhanced target binding via thiocarbonyl interactions
Quinoline-6-carboxamide 6-position: -C(=O)-NH₂ BOP reagent, TEA, DMF; coupling of quinoline-6-carboxylic acid with amines Lower lipophilicity; carboxamides are common in drug design for solubility and stability
6-(Aminomethyl)quinoline 6-position: -CH₂-NH₂ Not detailed in evidence; likely alkylation or reductive amination Basic amine group improves solubility in acidic environments; potential for protonation-dependent activity
N-methylquinoxaline-6-carboxamide Quinoxaline core; 6-position: -C(=O)-N(CH₃) Synthesis not specified; similar to carboxamide protocols Quinoxaline’s dual nitrogen atoms may enhance π-stacking or charge transfer interactions
Bromo-acrylamidoquinolines (e.g., 6m, 8a-c) 6-position: -Br, acrylamido substituents Route B: Suzuki coupling, acrylamido addition via amines Bromo group increases electron-withdrawing effects; acrylamido adds rigidity and conjugation
Hydrazinecarbothioamide derivative () 6-position: -C(=S)-NH-NH-C(=S)-aryl Multi-step synthesis with hydrazine and thioacylating agents Extended conjugation and sulfur-rich structure may improve metal-binding or enzyme inhibition

Electronic and Pharmacological Implications

  • Thioamide vs.
  • Heterocycle Core: Quinoxaline-based analogs (e.g., N-methylquinoxaline-6-carboxamide) exhibit distinct electronic profiles due to dual nitrogen atoms, which may alter binding affinities compared to quinoline derivatives .

Biological Activity

Quinoline-6-carbothioamide is a notable compound within the quinoline family, recognized for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential applications in medicinal chemistry, particularly in anticancer, antimicrobial, and anti-inflammatory domains.

This compound features a quinoline ring system fused with a carbothioamide functional group. This unique structure enhances its chemical reactivity and biological interactions, making it a compound of significant interest in drug development. The presence of the carbothioamide moiety is crucial for its pharmacological properties.

Biological Activities

1. Anticancer Activity
this compound has demonstrated promising anticancer properties in various studies. For instance, research has indicated that derivatives of quinoline can induce apoptosis in cancer cells by elevating the expression of pro-apoptotic proteins such as Bax and Caspase-7. In vitro studies on breast cancer cell lines (e.g., MCF-7) have shown that certain derivatives exhibit significant antiproliferative effects, with IC50 values indicating effective growth inhibition .

2. Antimicrobial Properties
The compound also exhibits antimicrobial activities against a range of pathogens. Quinoline derivatives, including this compound, have been evaluated for their efficacy against both Gram-positive and Gram-negative bacteria. Studies have reported that modifications to the quinoline structure can enhance antimicrobial potency, making this class of compounds valuable in addressing bacterial infections .

3. Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has been investigated for anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines suggests potential therapeutic applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its biological activity. The following table summarizes key findings related to its SAR:

Compound NameStructural FeaturesBiological Activity
This compoundQuinoline ring + carbothioamide groupAnticancer, antimicrobial
2-AminobenzylthiazoleThiazole ring additionAntimicrobial
4-HydroxyquinolineHydroxy group additionAntiviral
8-HydroxyquinolineHydroxy group at position 8Anticancer

The carbothioamide functionality enhances the compound's reactivity and interaction potential with biological targets compared to other similar quinoline derivatives .

Case Studies

Several case studies highlight the effectiveness of this compound derivatives in treating specific conditions:

  • Breast Cancer Treatment : A study evaluated a series of quinoline derivatives against breast cancer cell lines, revealing that certain compounds significantly inhibited cell proliferation and induced apoptosis .
  • Antibacterial Efficacy : Research on novel quinoline-based thiosemicarbazide derivatives demonstrated substantial antibacterial activity, suggesting that structural modifications can lead to enhanced efficacy against resistant strains .

Q & A

Q. What are the best practices for depositing this compound data in public repositories?

  • Methodological Answer : Follow FAIR principles:
  • Chemical data : Submit to PubChem or ChEMBL with unique identifiers.
  • Spectra : Upload to NMRShiftDB or SDBS.
  • Biological assays : Use BioAssay Ontology (BAO) annotations in Zenodo or Figshare .

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